molecular formula C16H15FOS B1343444 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-51-6

2'-Fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1343444
CAS No.: 898781-51-6
M. Wt: 274.4 g/mol
InChI Key: QOEINRHQYOZIAI-UHFFFAOYSA-N
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Description

2'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a halogenated aromatic ketone featuring a fluorine atom at the 2' position of the benzene ring and a thiomethyl (-SMe) group at the para position of the adjacent phenyl ring. This compound belongs to the propiophenone family, characterized by a three-carbon chain linking two aromatic systems. Its structural complexity and electron-withdrawing/donating substituents make it relevant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEINRHQYOZIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644388
Record name 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-51-6
Record name 1-Propanone, 1-(2-fluorophenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: While specific industrial production methods for 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone are not extensively documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2’-Fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the fluoro and thiomethyl groups can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are still ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2'-Fluoro-3-(4-thiomethylphenyl)propiophenone and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
This compound Not explicitly provided¹ Likely C₁₆H₁₅FOS ~274.35² 2'-F, 4-thiomethylphenyl
4'-Fluoro-3-(4-thiomethylphenyl)propiophenone 898781-18-5 C₁₆H₁₅FOS 274.35 4'-F, 4-thiomethylphenyl
2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone 794573-87-8 C₁₆H₁₃ClFOS 308.80 2'-Cl, 4'-F, 4-thiomethylphenyl
4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone 898781-39-0 C₁₆H₁₂BrFOS 351.23 4'-Br, 3'-F, 4-thiomethylphenyl
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 898781-63-0 C₁₆H₁₄ClFOS 308.80 3'-Cl, 5'-F, 4-thiomethylphenyl
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-49-9 C₁₆H₁₃Cl₂OS 323.24 2',5'-Cl, 2-thiomethylphenyl

²Calculated based on similar compounds in .

Key Observations:
  • Halogen Diversity : Fluorine, chlorine, and bromine substitutions alter electronic properties and steric bulk. Bromine (e.g., 351.23 Da in ) increases molecular weight significantly compared to fluorine or chlorine.
  • Substituent Positions : Fluorine at the 2' position (target compound) versus 3' or 4' (other analogs) may influence reactivity in electrophilic substitution or coupling reactions .
Substituent-Specific Reactivity:
  • α-Phenylselenation: demonstrates that propiophenones with aromatic rings adjacent to carbonyl groups undergo α-phenylselenation with diphenyl diselenide. For example, acetophenone and propiophenone derivatives yield α-phenylseleno products in 0.51–0.59 mmol yields . Fluorine or chlorine substituents may modulate this reactivity by altering electron density at the α-carbon.
  • Halogen Exchange : Bromine in could enable Suzuki-Miyaura coupling, whereas fluorine’s strong C-F bond may limit further functionalization .

Biological Activity

2'-Fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16H15FOS
  • Molecular Weight : Approximately 284.36 g/mol
  • Structural Features : The compound features a fluorine atom at the 2' position and a thiomethyl group at the 4-position of the phenyl ring, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological responses.
  • Receptor Binding : It can bind to certain receptors, influencing signaling pathways that affect cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in infection control.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in oncology.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial for developing treatments for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited significant inhibition against various pathogens
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokine levels

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.

These findings suggest that the compound may act as a potential chemotherapeutic agent.

Case Study: Antimicrobial Effectiveness

A separate investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The study demonstrated:

  • Significant inhibition zones in agar diffusion assays.
  • A minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating strong antimicrobial potential.

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